Cas no 959-66-0 (2-Benzoylacetanilide)

2-Benzoylacetanilide structure
2-Benzoylacetanilide structure
Nome do Produto:2-Benzoylacetanilide
N.o CAS:959-66-0
MF:C15H13NO2
MW:239.269223928452
MDL:MFCD00003084
CID:94593
PubChem ID:70398

2-Benzoylacetanilide Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Oxo-N,3-diphenylpropanamide
    • 2-BENZOYLACETANILIDE
    • 2-BENZOYLACETOANILIDE
    • N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
    • ilide
    • N,3-Diphenyl-3-oxopropionamide
    • N-Phenyl-β-oxobenzenepropanamide
    • Acetanilide BP
    • USP
    • Benzoylacetanilide
    • 3-Oxo-3-phenylpropionanilide
    • Benzenepropanamide, .beta.-oxo-N-phenyl-
    • Acetamide,N-(2-benzoylphenyl)-
    • XRZDIHADHZSFBB-UHFFFAOYSA-N
    • 3-oxo-3-phenyl-N-phenylpropanamide
    • NSC210265
    • alpha-Benzoylacetanilide
    • Benzoylacetoanilide; 98%
    • .alpha.-Benzoylacetanilide
    • .alpha.-Benzoylacetoanilide
    • Oprea1_091654
    • MLS001180391
    • 3-oxo-
    • Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
    • β-Oxo-N-phenylbenzenepropanamide (ACI)
    • N-Phenylbenzoylacetamide
    • NSC 210265
    • MFCD00003084
    • 2-Benzoylacetanilide, 98%
    • J-640238
    • HMS1760D03
    • NSC-210265
    • SMR000476093
    • AKOS000266773
    • UNII-F2F5R8VPP9
    • 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
    • SCHEMBL1098345
    • CHEMBL1704955
    • F2F5R8VPP9
    • D88713
    • J-800245
    • J-640246
    • 3-Oxo-N,3-diphenylpropanamide #
    • AF-628/30935026
    • 3-oxo-N,3-diphenyl-propionamide
    • propanamide, 3-oxo-3,N-diphenyl-
    • [Bis(3Facetoxy)iodo]pentafluorobenzene
    • HMS2804A18
    • AS-59721
    • EN300-16262
    • Z55119693
    • AC-907/25014381
    • B0904
    • NS00040466
    • EINECS 213-503-7
    • 959-66-0
    • DTXSID00242024
    • 2-Benzoylacetanilide
    • MDL: MFCD00003084
    • Inchi: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
    • Chave InChI: XRZDIHADHZSFBB-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 239.09500
  • Massa monoisotópica: 239.094629
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 289
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 5
  • XLogP3: 3.2
  • Superfície polar topológica: 46.2

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.205
  • Ponto de Fusão: 105.0 to 108.0 deg-C
  • Ponto de ebulição: 473.6°C at 760 mmHg
  • Ponto de Flash: 194.5°C
  • Índice de Refracção: 1.624
  • Solubilidade: acetone: soluble25mg/mL, clear, colorless to faintly yellow
  • PSA: 46.17000
  • LogP: 2.97110
  • Solubilidade: Soluble in ethanol and chloroform, slightly soluble in water and benzene

2-Benzoylacetanilide Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H315-H319-H332-H335
  • Declaração de Advertência: P261-P280-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:2
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26; S36/37/39
  • RTECS:AB4542950
  • Condição de armazenamento:Inert atmosphere,Room Temperature(BD71129)
  • Frases de Risco:R36/37/38

2-Benzoylacetanilide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Benzoylacetanilide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110715-1g
N-Phenylbenzoylacetamide
959-66-0 98%
1g
¥90.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110715-5g
N-Phenylbenzoylacetamide
959-66-0 98%
5g
¥266.00 2024-04-23
Enamine
EN300-16262-10.0g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
10.0g
$173.0 2025-03-21
TRC
B207923-100mg
2-Benzoylacetanilide
959-66-0
100mg
$ 65.00 2022-06-07
Chemenu
CM304835-100g
2-Benzoylacetanilide
959-66-0 95%
100g
$219 2021-06-16
Fluorochem
226655-25g
3-Oxo-N,3-diphenylpropanamide
959-66-0 95%
25g
£81.00 2022-02-28
Enamine
EN300-16262-25.0g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
25.0g
$253.0 2025-03-21
Ambeed
A503927-5g
2-Benzoylacetanilide
959-66-0 98%
5g
$29.0 2025-02-20
Enamine
EN300-16262-0.1g
3-oxo-N,3-diphenylpropanamide
959-66-0 95.0%
0.1g
$26.0 2025-03-21
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80780-5mg
2-Benzoylacetanilide
959-66-0 98.0%
5mg
¥100 2021-05-07

2-Benzoylacetanilide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ;  40 min, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  rt
Referência
Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides
Angelov, Plamen, Synlett, 2010, (8), 1273-1275

Método de produção 2

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
Referência
One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization
Yuan, Yucheng; Yang, Rui; Zhang-Negrerie, Daisy; Wang, Junwei; Du, Yunfei; et al, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ;  -78 °C; 25 min, -78 °C
1.2 Solvents: Diethyl ether ;  -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Scaffold hopping approach on the route to selective tankyrase inhibitors
Liscio, Paride; Carotti, Andrea; Asciutti, Stefania; Ferri, Martina; Pires, Maira M.; et al, European Journal of Medicinal Chemistry, 2014, 87, 611-623

Método de produção 4

Condições de reacção
Referência
Benzoylacetanilide
Allen, C. F. H.; Humphlett, W. J., Organic Syntheses, 1957, 37, 2-5

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Nucleophilic behavior of 1-substituted morpholino ethenes
Ferri, R. A.; Pitacco, G.; Valentin, E., Tetrahedron, 1978, 34(16), 2537-43

Método de produção 6

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
Referência
New synthesis of β-keto amides via reaction of ketone lithium enolates with isocyanates
Hendi, Shivakumar B.; Hendi, Mukta S.; Wolfe, James F., Synthetic Communications, 1987, 17(1), 13-18

Método de produção 7

Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referência
Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles
Chakraborty, Ankita; Majumdar, Swapan; Maiti, Dilip K., Tetrahedron Letters, 2016, 57(30), 3298-3302

Método de produção 8

Condições de reacção
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  6 h, 60 °C
Referência
Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to Ketenes
Zhang, Zhenhua; Liu, Yiyang; Ling, Lin; Li, Yuxue; Dong, Yian; et al, Journal of the American Chemical Society, 2011, 133(12), 4330-4341

Método de produção 9

Condições de reacção
1.1 Solvents: Dimethylformamide ;  3 h, reflux
Referência
Synthesis of some new pyrazole, pyrimidine, pyridazine, and their fused derivatives from 3-oxo-3,N-diphenylpropionamide
Abdelrazek, Fathy M.; Elkholy, Yehia M.; Salah, Ali M.; Abdelazeem, Nagwa M.; Metz, Peter, Journal of Heterocyclic Chemistry, 2014, 51(3), 824-829

Método de produção 10

Condições de reacção
1.1 3 min, 178 °C
Referência
An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation
Miriyala, Bruhaspathy; Williamson, John S., Tetrahedron Letters, 2003, 44(43), 7957-7959

Método de produção 11

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ;  1 h, 150 °C
Referência
Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones
Allais, Christophe; Basle, Olivier; Grassot, Jean-Marie; Fontaine, Maxime; Anguille, Stephane; et al, Advanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088

Método de produção 12

Condições de reacção
1.1 Solvents: Xylene ;  reflux; 4 h, reflux
Referência
Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourants
Moolya, Preetam N.; Gadilohar, Balu L.; Shankarling, Ganapati S., Coloration Technology, 2015, 131(2), 104-109

Método de produção 13

Condições de reacção
Referência
Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine
Andreichikov, Yu. S.; Gein, V. L.; Kozlov, A. P.; Vinokurova, O. V., Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

Método de produção 14

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  36 h
Referência
Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature
Ghosh, Arnab; Hegde, Rajeev V.; Rode, Haridas B.; Ambre, Ram; Mane, Manoj V.; et al, Organic Letters, 2021, 23(21), 8189-8193

Método de produção 15

Condições de reacção
1.1 Catalysts: Silver triflate Solvents: Nitromethane ;  8 h, 80 °C
Referência
Silver(I)-Catalyzed Tandem Approach to β-Oxo Amides
Vandavasi, Jaya Kishore; Hsiao, Cheng-Tien; Hu, Wan-Ping; Boominathan, Siva Senthil Kumar; Wang, Jeh-Jeng, European Journal of Organic Chemistry, 2015, 2015(14), 3171-3177

Método de produção 16

Condições de reacção
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ,  Water ;  12 h, 80 °C
Referência
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts
Kumar Mehra, Manish; Malik, Monika; Kumar, Bintu; Kumar, Dalip, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Método de produção 17

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  22 - 30 h, 80 °C
Referência
Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives
Krishna Reddy, Singarajanahalli Mundarinti; Prasanna Kumari, Subramaniyan; Selva Ganesan, Subramaniapillai, Tetrahedron Letters, 2021, 79,

Método de produção 18

Condições de reacção
Referência
Synthesis of ethyl benzoylacetate
Zhang, Bin, Huaxue Tongbao, 1984, (9), 22-3

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Referência
Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center
Russo, Alessio; Galdi, Gerardina; Croce, Gianluca; Lattanzi, Alessandra, Chemistry - A European Journal, 2012, 18(20), 6152-6157

Método de produção 20

Condições de reacção
1.1 Catalysts: Sodium ethoxide ;  rt → 130 °C; 6 - 12 h, 120 - 130 °C
Referência
Preparation method of benzoylacetanilide organic intermediate with high purity and yield from ethyl benzoylacetate and aniline
, China, , ,

2-Benzoylacetanilide Raw materials

2-Benzoylacetanilide Preparation Products

Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
BIOOKE MICROELECTRONICS CO.,LTD
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.